molecular formula C9H9N3O2 B8711790 3-(Dimethylamino)-5-nitrobenzonitrile CAS No. 90405-50-8

3-(Dimethylamino)-5-nitrobenzonitrile

Cat. No.: B8711790
CAS No.: 90405-50-8
M. Wt: 191.19 g/mol
InChI Key: FKSQJAZHZJACHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-5-nitrobenzonitrile is a benzonitrile derivative characterized by a dimethylamino (–N(CH₃)₂) group at the 3-position and a nitro (–NO₂) group at the 5-position of the benzene ring. Its crystal structure (monoclinic, space group P21/n) has been resolved via single-crystal X-ray diffraction, revealing a planar molecular geometry with key bond lengths and angles consistent with resonance stabilization of the amidine group (–N=CH–N(CH₃)₂) . The molecular formula is C₁₀H₁₀N₄O₂, with a molar mass of 218.22 g/mol .

Properties

CAS No.

90405-50-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(dimethylamino)-5-nitrobenzonitrile

InChI

InChI=1S/C9H9N3O2/c1-11(2)8-3-7(6-10)4-9(5-8)12(13)14/h3-5H,1-2H3

InChI Key

FKSQJAZHZJACHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(Dimethylamino)-5-nitrobenzonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Functional Groups Molar Mass (g/mol) Key Properties/Applications References
This compound C₁₀H₁₀N₄O₂ –N(CH₃)₂ (3-position), –NO₂ (5-position) 218.22 Anticancer, anti-HIV potential; amidine group enables bioactivity
2-{[3-(Dimethylamino)propyl]amino}-5-nitrobenzonitrile C₁₂H₁₆N₄O₂ –NH–(CH₂)₃–N(CH₃)₂ (2-position), –NO₂ (5-position) 248.28 Propylamino linker may enhance solubility; pharmacological applications under investigation
3-{[4-(Diethylamino)phenyl]diazenyl}-5-nitrobenzonitrile C₁₆H₁₄N₆O₂ –N=N–C₆H₄–N(C₂H₅)₂ (3-position), –NO₂ (5-position) 338.33 Red disperse azo dye; used in textile industries due to chromophoric diazenyl group
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O –NH₂ (2-position), –Cl (4-position), –OCH₃ (5-position) 198.61 Halogen (Cl) enhances reactivity; intermediate in drug synthesis
CAS 320425-05-6 (Pyrazolylidene derivative) C₁₃H₁₀F₃N₃O –CF₃, pyrazolylidene ring (complex substituent) 305.24 Bulky substituents may hinder membrane permeability; potential agrochemical applications

Structural and Functional Differences

Substituent Effects on Bioactivity: The amidine group (–N=CH–N(CH₃)₂) in this compound facilitates hydrogen bonding and π-stacking, critical for interactions with biological targets like enzymes or DNA . In contrast, the diazenyl group in 3-{[4-(diethylamino)phenyl]diazenyl}-5-nitrobenzonitrile confers strong light absorption, making it suitable for dyes rather than therapeutics .

Halogenated analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) exhibit higher reactivity due to electron-withdrawing effects of –Cl, making them versatile intermediates in cross-coupling reactions .

Crystallographic Variations: this compound adopts a monoclinic crystal system with a = 7.6496 Å and β = 106.475°, stabilized by intermolecular hydrogen bonds . Bulkier analogs (e.g., pyrazolylidene derivatives) may exhibit less planar structures, reducing packing efficiency .

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